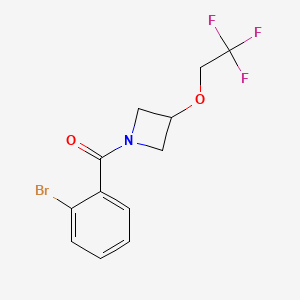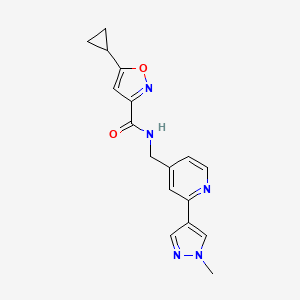
5-cyclopropyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-cyclopropyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide” belongs to the class of organic compounds known as benzyl cyanides .
Synthesis Analysis
The synthesis of pyrazole-containing compounds like this one often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The molecular structure of this compound is complex, comprising a pyrazole ring, a pyridine ring, and an isoxazole ring, all connected by various functional groups .Chemical Reactions Analysis
Pyrazole-containing compounds can undergo a variety of chemical reactions. For example, they can react with hydrazonoyl halides in the presence of triethylamine to form a variety of heterocyclic compounds .Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
The compound likely falls within the broader category of heterocyclic compounds, specifically pyrazoles and isoxazoles, which are of significant interest in synthetic chemistry for their diverse biological activities and potential pharmaceutical applications. For instance, studies have detailed diverse directions of heterocyclizations involving derivatives of 5-aminopyrazoles, indicating the compound's relevance in synthesizing novel heterocyclic structures with potential therapeutic applications (Rudenko et al., 2011). Moreover, the synthesis of pyrazolopyrimidines derivatives highlights the compound's role in generating anticancer and anti-inflammatory agents (Rahmouni et al., 2016).
Medicinal Chemistry Applications
The structural motifs present in "5-cyclopropyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide" are commonly found in molecules with significant biological activities. For instance, pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their cytotoxic activity against cancer cells, underscoring the compound's potential in cancer research (Hassan et al., 2014). Similarly, novel pyrazolopyrimidines derivatives have been identified as anticancer and anti-5-lipoxygenase agents, highlighting the compound's relevance in developing new therapeutic agents (Rahmouni et al., 2016).
Biological Activity Evaluation
Compounds with the structural features of "this compound" have been the subject of extensive biological activity evaluations. For example, studies on the synthesis and antibacterial activity of pyrazolopyridine derivatives underline the potential of such compounds in addressing bacterial infections (Panda et al., 2011). Moreover, the evaluation of novel pyrazolopyrimidines derivatives as anticancer agents demonstrates the compound's relevance in oncology, providing a foundation for future drug development efforts (Rahmouni et al., 2016).
Direcciones Futuras
The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential applications. Given the wide range of biological activities exhibited by pyrazole-containing compounds, this compound could have potential applications in medicinal chemistry, drug discovery, and other fields .
Propiedades
IUPAC Name |
5-cyclopropyl-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-22-10-13(9-20-22)14-6-11(4-5-18-14)8-19-17(23)15-7-16(24-21-15)12-2-3-12/h4-7,9-10,12H,2-3,8H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXQCVASUCUBSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=NOC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2716333.png)
![N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2716336.png)
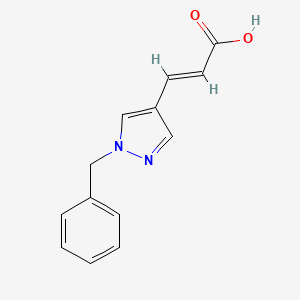
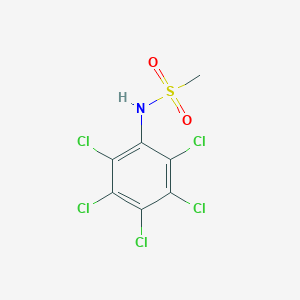
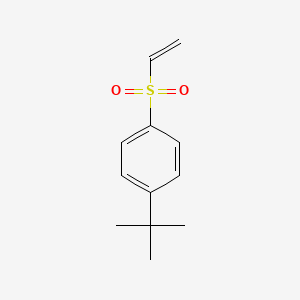
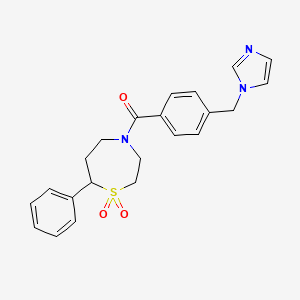
![1-allyl-4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2716345.png)
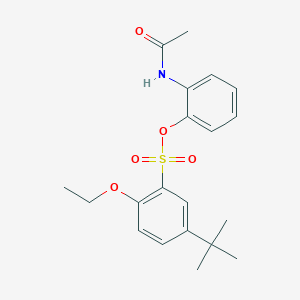
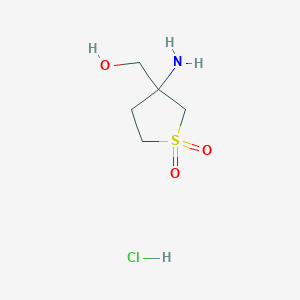

![2-[5-(2-Chloroacetyl)thiophen-2-yl]acetamide](/img/structure/B2716350.png)
![Tert-butyl N-[[3-(but-2-ynoylamino)cyclopentyl]methyl]carbamate](/img/structure/B2716351.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorophenyl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2716355.png)
